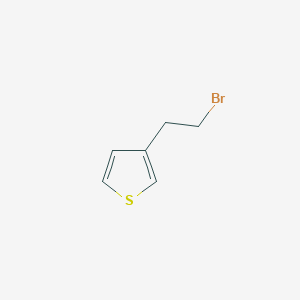
3-(2-Bromoethyl)thiophene
Overview
Description
3-(2-Bromoethyl)thiophene: is an organic compound with the molecular formula C6H7BrS . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoethyl group attached to the third carbon of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Thiophene: One common method involves the bromination of thiophene to produce 3-bromothiophene, followed by the reaction with ethylene to introduce the bromoethyl group.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene derivatives, which can then be brominated to yield 3-(2-Bromoethyl)thiophene.
Industrial Production Methods: Industrial production often involves the bromination of thiophene derivatives under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2-Bromoethyl)thiophene undergoes nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products:
Nucleophilic Substitution: Products include azidoethylthiophene, thiocyanatoethylthiophene, and aminoethylthiophene.
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-thiophene derivatives.
Scientific Research Applications
Chemistry: 3-(2-Bromoethyl)thiophene is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers .
Biology and Medicine: In biological research, it is used to synthesize compounds with potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It also serves as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)thiophene in chemical reactions involves the activation of the bromoethyl group, which acts as a leaving group in substitution and coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions .
Comparison with Similar Compounds
3-(2-Iodoethyl)thiophene: Similar in structure but with an iodine atom instead of bromine, making it more reactive in certain coupling reactions.
3-(2-Chloroethyl)thiophene: Less reactive than the bromo derivative but still useful in nucleophilic substitution reactions.
Uniqueness: 3-(2-Bromoethyl)thiophene is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its bromo group is a good leaving group, facilitating various substitution and coupling reactions, while the thiophene ring provides electronic properties beneficial for material science applications .
Properties
IUPAC Name |
3-(2-bromoethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUHTDYDIRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446798 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-76-5 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(2-bromoethyl)thiophene in the synthesis of 3-vinylthiophene?
A1: this compound serves as a crucial precursor in the two-step synthesis of 3-vinylthiophene. [] It is first synthesized from 3-(2-ethanol)thiophene. Then, it undergoes an elimination reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetraglyme to yield the target compound, 3-vinylthiophene.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


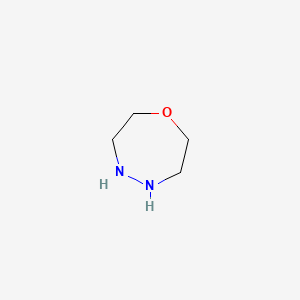

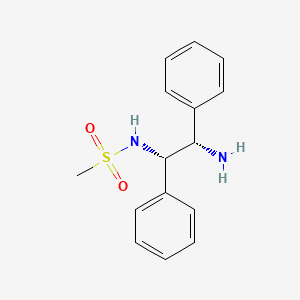

![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
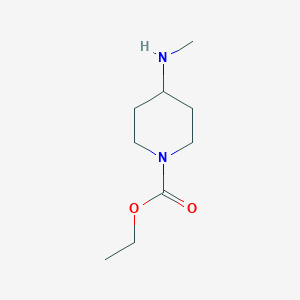
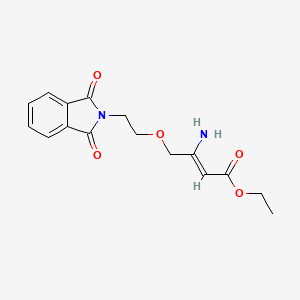

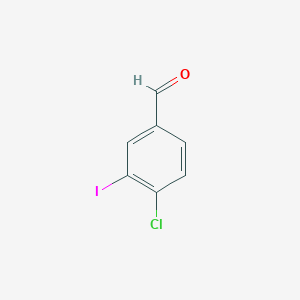
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)

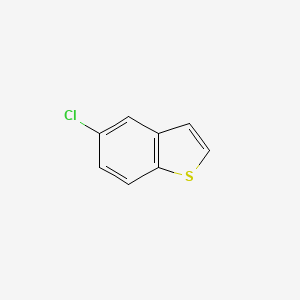
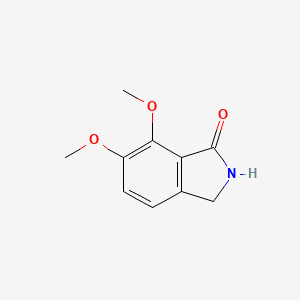
![(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol](/img/structure/B1589004.png)
